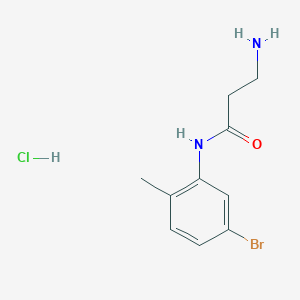
3-amino-N-(5-bromo-2-methylphenyl)propanamide hydrochloride
描述
3-amino-N-(5-bromo-2-methylphenyl)propanamide hydrochloride is a useful research compound. Its molecular formula is C10H14BrClN2O and its molecular weight is 293.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-amino-N-(5-bromo-2-methylphenyl)propanamide hydrochloride is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure, which includes an amino group, a brominated phenyl moiety, and a propanamide functional group, suggests various interactions with biological targets.
- IUPAC Name : this compound
- Molecular Formula : C10H13BrN2O·HCl
- Molecular Weight : Approximately 278.59 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine atom in the compound enhances its binding affinity to certain biological targets, potentially inhibiting their activity. This interaction can disrupt cellular pathways, leading to various biological effects, including anti-inflammatory and anticancer activities .
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, which could have implications in treating diseases where enzyme activity is dysregulated.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, demonstrating potential as an anticancer agent.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been explored, indicating potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
Various studies have evaluated the biological activity of compounds structurally related to this compound. Below are some notable findings:
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications in the phenyl ring can significantly influence the biological activity of related compounds. For instance:
- The presence of electron-withdrawing groups like bromine enhances binding affinity and potency.
- Substituents at various positions on the phenyl ring can lead to distinct pharmacological profiles.
科学研究应用
Pharmaceutical Applications
1. Drug Development
The compound is being explored for its potential use in drug development due to its biological activity. Its structure suggests that it may interact with various biological targets, making it a candidate for further pharmacological studies.
2. Analgesic Properties
Research indicates that compounds structurally similar to 3-amino-N-(5-bromo-2-methylphenyl)propanamide hydrochloride exhibit analgesic effects. For instance, studies on analogs have shown promising results in pain models, suggesting that this compound could be effective in treating neuropathic pain conditions .
The compound's biological activities are primarily attributed to its ability to interact with specific receptors in the body:
- TRPV1 Antagonism : Similar compounds have demonstrated effectiveness as TRPV1 antagonists, which are crucial for modulating pain perception. The binding affinity and potency of these compounds have been evaluated through structure-activity relationship (SAR) studies, indicating that modifications can enhance their efficacy .
Synthesis and Characterization
The synthesis of this compound typically involves:
- Starting Materials : Appropriate precursors such as 5-bromo-2-methylphenylamine and propanoyl chloride.
- Reaction Conditions : Conducted under controlled temperature and pH to ensure optimal yield.
- Characterization Techniques : Utilization of NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the synthesized compound.
Case Studies
A few notable studies highlight the potential applications of this compound:
属性
IUPAC Name |
3-amino-N-(5-bromo-2-methylphenyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O.ClH/c1-7-2-3-8(11)6-9(7)13-10(14)4-5-12;/h2-3,6H,4-5,12H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKWHOAZXXOQLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)NC(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















